4-(4-Iodobenzoyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

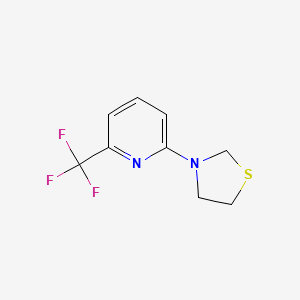

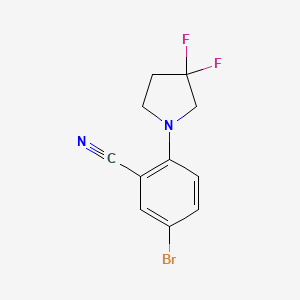

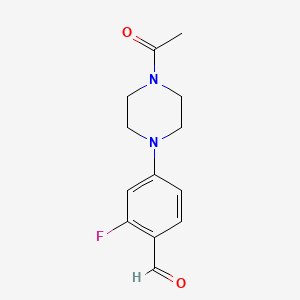

4-(4-Iodobenzoyl)quinoline is a chemical compound with the molecular formula C16H10INO . It is a derivative of quinoline, a heterocyclic aromatic compound that has a benzene ring fused with a pyridine ring .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 4-(4-Iodobenzoyl)quinoline consists of a quinoline core with an iodobenzoyl group attached at the 4-position . Quinoline itself is a bicyclic compound, with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinoline and its derivatives are known for their versatility in chemical reactions. They can undergo a wide range of reactions, including alkylation, thiolation, ring contraction, and annulation . The specific reactions that 4-(4-Iodobenzoyl)quinoline can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odor, sparingly miscible with cold water but completely miscible with hot water . It is readily soluble in many organic solvents at ambient temperature . The specific physical and chemical properties of 4-(4-Iodobenzoyl)quinoline are not specified in the retrieved papers.Aplicaciones Científicas De Investigación

Fluorophore Applications in Biochemistry and Medicine

Quinoline derivatives, such as 4-(4-Iodobenzoyl)quinoline, are recognized for their efficiency as fluorophores. These compounds are extensively used in biochemistry and medicine for studying various biological systems. Quinolines are valuable in DNA fluorophores research, particularly those based on fused aromatic systems containing heteroatoms. Their potential as antioxidants and radioprotectors is also noteworthy (Aleksanyan & Hambardzumyan, 2013).

Biological Activities and Antimicrobial Properties

4-(4-Iodobenzoyl)quinoline derivatives have shown promise in various biological activities. Novel quinoline-based compounds have been evaluated for their antimicrobial, antitubercular, antimalarial, and cytotoxic activities. Their synthesis and biological evaluation demonstrate significant potential in the pharmaceutical and medical fields (Ladani & Patel, 2015).

Spectroscopic Characterization and Molecular Structure Analysis

The structural parameters and spectroscopic characterization of quinoline derivatives are crucial in understanding their applications. Studies involving DFT and TD-DFT/PCM calculations offer insights into the molecular structure, spectroscopic characteristics, and potential biological and corrosion inhibition applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Synthesis Techniques

Advanced synthesis techniques for quinolines, including metal-free visible-light-mediated radical azidation of cyclopropenes, have been reported. Such methods contribute to the efficient production of multisubstituted quinoline products, expanding the possibilities for their application in various scientific research fields (Smyrnov, Muriel, & Waser, 2021).

Molecular Structure and Environmental Impact

The environmental impact of the synthesis of quinoline derivatives is also a key research area. Computational and experimental studies on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives emphasize the importance of sustainable and environmentally friendly methodologies in their production (Trilleras et al., 2017).

Direcciones Futuras

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity, making them a core template in drug design . The future of 4-(4-Iodobenzoyl)quinoline and similar compounds will likely involve further exploration of their synthesis, properties, and potential applications in various fields such as medicinal chemistry .

Propiedades

IUPAC Name |

(4-iodophenyl)-quinolin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNUIHLRPIRZSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Iodobenzoyl)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B1406237.png)

![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1406248.png)